molecular formula C₂₈H₃₄O₁₃ B1146383 Podorhizol beta-D-glucoside CAS No. 17187-73-4

Podorhizol beta-D-glucoside

Cat. No. B1146383
CAS RN: 17187-73-4
M. Wt: 578.56
InChI Key:
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Description

Podorhizol beta-D-glucoside is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.


Synthesis Analysis

The synthesis of Podorhizol beta-D-glucoside is not well-documented in the available resources .


Molecular Structure Analysis

The molecular formula of Podorhizol beta-D-glucoside is C28H34O13 . Its average mass is 578.562 Da and its monoisotopic mass is 578.199951 Da . The InChI string provides a detailed representation of its molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of Podorhizol beta-D-glucoside, such as its density, melting point, boiling point, etc., are not well-documented .

Scientific Research Applications

  • Chemical Structure and Properties : Podorhizol-β-D-glucoside is a lignan isolated from Podophyllum species. It is unique among glucosides for being cleavable by both acids and bases. Acid hydrolysis yields the aglycone podorhizol and base catalysis yields anhydropodorhizol. Podorhizol can be oxidized to podorhizone, further showing its versatile chemical behavior (Kuhn & Wartbung, 1967).

  • Isolation from Medicinal Plants : New lignan glycosides related to podophyllotoxin, including podorhizol 4'-O-beta-D-glucopyranoside, have been isolated from the Chinese medicinal plant Sinopodophillum emodi. This highlights the presence of Podorhizol beta-D-glucoside in traditional medicinal plants and its potential pharmacological significance (Zhao et al., 2003).

  • Radioprotective Potential : A study demonstrated that a combination of active principles from Podophyllum hexandrum, including podophyllotoxin beta-D-glucoside, can offer significant protection against radiation-induced damage in mice. This suggests a potential application of Podorhizol beta-D-glucoside in developing radioprotective formulations (Dutta, Gupta, & Kalita, 2015).

  • Potential Toxicity and Mechanisms : Research on the traditional Chinese medicine Dysosma Versipellis identified Podophyllotoxin-4-O-D-glucoside and Podorhizol as potential toxic components. These constituents affect various metabolic pathways, inducing oxidative stress and cellular apoptosis, which could lead to liver injury. This underscores the importance of understanding the toxicological aspects of Podorhizol beta-D-glucoside (Liu et al., 2019).

  • Cytotoxicity in Cancer Cells : Podorhizol beta-D-glucoside has shown cytotoxic activity in human carcinoma cells, such as HepG2 cells. It induces apoptosis by affecting the expression of Bax and Bcl-2 proteins, suggesting its potential in cancer therapy (Liu et al., 2010).

  • Herpes Simplex Virus Inhibition : Podophyllotoxin derivatives, including Podorhizol, were studied for their effects on herpes simplex virus replication. It was observed that Podorhizol did not inhibit HSV replication, indicating specificity in its antiviral activity (Sudo, Konno, Shigeta, & Yokota, 1998).

Mechanism of Action

The mechanism of action of Podorhizol beta-D-glucoside is not documented in the available resources .

Safety and Hazards

There isn’t any specific safety and hazard information available for Podorhizol beta-D-glucoside .

properties

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22+,23-,24+,25+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETDTZKBVWFSKR-XYEVPOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938060
Record name {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17187-73-4
Record name (3S,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(S)-(β-D-glucopyranosyloxy)(3,4,5-trimethoxyphenyl)methyl]dihydro-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17187-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxooxolan-3-yl}(3,4,5-trimethoxyphenyl)methyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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